Methyl 2-[(cyclopropylmethyl)amino]acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-8-4-6-2-3-6/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQKAHNQKOJDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 2 Cyclopropylmethyl Amino Acetate
Foundational Synthesis Routes
The construction of Methyl 2-[(cyclopropylmethyl)amino]acetate can be approached through several fundamental synthetic routes, primarily involving the formation of the core carbon-nitrogen bond.
Direct Amination of Haloacetates with Cyclopropylmethylamine
A primary and straightforward method for synthesizing the target compound is through the direct N-alkylation of cyclopropylmethylamine with a suitable methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of cyclopropylmethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing the halide ion to form the C-N bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation to the tertiary amine.
Table 1: Typical Reaction Conditions for Direct Amination of Methyl Haloacetates
| Parameter | Details | Purpose |
|---|---|---|
| Haloacetate | Methyl bromoacetate or Methyl chloroacetate | Electrophile |
| Amine | Cyclopropylmethylamine | Nucleophile |
| Base | K₂CO₃, NaHCO₃, or Et₃N (Triethylamine) | Neutralizes the acid byproduct (HBr or HCl) |
| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Ethanol | Provides a medium for the reactants to dissolve and react |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | To control the reaction rate |
This method offers a direct path to the final product, contingent on the commercial availability and cost of the starting amine and haloacetate.
Multistep Syntheses Commencing from Glycine (B1666218) Derivatives
Alternative strategies begin with the readily available amino acid, glycine, or its simple esters. These multistep routes provide flexibility and are often used when starting materials for direct amination are less accessible. A common starting point is methyl glycinate (B8599266), which can be prepared in high yield from glycine. nih.gov
One prominent multistep approach is the reductive amination of a glycine ester with cyclopropanecarboxaldehyde. nih.govnottingham.ac.uk This reaction involves the initial formation of an imine intermediate between the methyl glycinate and the aldehyde, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the milder and less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The elusive nature of the intermediate glycine imine in the reductive amination of glyoxylic acid highlights the reactive character of such intermediates. nih.gov
Another multistep pathway involves the direct alkylation of a glycine ester with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). Similar to the direct amination of haloacetates, this is an SN2 reaction where the nitrogen of the glycine ester acts as the nucleophile.
Strategic Incorporations of Key Structural Elements
The successful synthesis of this compound hinges on the effective formation of two key features: the N-cyclopropylmethyl bond and the methyl ester group.
Introduction of the Cyclopropylmethyl Group
The introduction of the cyclopropylmethyl moiety onto the nitrogen atom of a glycine backbone is a critical step. As outlined previously, two principal methods are employed:
Direct Alkylation: This involves reacting a glycine derivative, such as methyl glycinate, with an alkylating agent like cyclopropylmethyl bromide. The reaction requires a base to scavenge the acid produced. Careful control of stoichiometry is necessary to favor the formation of the secondary amine over the tertiary amine.
Reductive Amination: This is often a high-yield method that involves reacting a glycine ester with cyclopropanecarboxaldehyde. nih.gov The reaction proceeds via an iminium ion intermediate, which is selectively reduced by a hydride reagent. This method is often preferred for its efficiency and control.
Table 2: Comparison of Methods for Introducing the Cyclopropylmethyl Group
| Method | Precursors | Reagents | Key Intermediate | Advantages |
|---|---|---|---|---|
| Direct Alkylation | Methyl Glycinate + Cyclopropylmethyl Halide | Base (e.g., K₂CO₃) | - | Simple, one-step C-N bond formation |
| Reductive Amination | Methyl Glycinate + Cyclopropanecarboxaldehyde | Reducing Agent (e.g., NaBH(OAc)₃) | Imine/Iminium ion | High selectivity, mild conditions, good yields |
Esterification and Amidation Reactions in Aminoacetate Frameworks
An alternative synthetic sequence involves first synthesizing the N-substituted amino acid, N-(cyclopropylmethyl)glycine, and subsequently performing an esterification reaction to obtain the final product. The N-substituted glycine can be prepared by reacting glycine with cyclopropylmethyl bromide in an aqueous basic solution. nih.gov
The subsequent esterification of N-(cyclopropylmethyl)glycine is a standard transformation in organic chemistry. Several methods are available to achieve this, with the Fischer-Speier esterification being a classic example. This involves refluxing the amino acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or by using a stoichiometric amount of an acid to form the hydrochloride salt, which is often more soluble. Other common reagents can also be used for this purpose. google.com
Table 3: Common Reagents for Esterification of N-Substituted Amino Acids
| Reagent(s) | Conditions | Description |
|---|---|---|
| Methanol / H₂SO₄ or HCl | Reflux | Acid-catalyzed Fischer esterification. |
| Thionyl Chloride (SOCl₂) in Methanol | 0 °C to Room Temp. | Highly effective; forms an acyl chloride intermediate. |
| Trimethylchlorosilane (TMSCl) in Methanol | Room Temp. | A mild and convenient method for preparing amino acid methyl ester hydrochlorides. |
While the target molecule is an ester, related amidation reactions are also fundamental in the chemistry of amino acid derivatives. Direct amidation of esters can be achieved under various conditions, sometimes requiring catalysts like sodium methoxide (B1231860) or transition metal complexes to proceed efficiently, especially with less reactive amines. uctm.edu
Advanced Synthetic Techniques and Optimizations
To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques can be applied to the synthesis of this compound. Domino reactions, where multiple bond-forming events occur in a single pot, represent a sophisticated approach. For instance, a one-pot catalytic domino reaction for amine synthesis from methyl esters has been reported, involving an initial amidation followed by a reduction step. nottingham.ac.uk
Furthermore, green chemistry principles encourage the use of more environmentally benign solvents and procedures. Syntheses of N-substituted glycine derivatives have been developed using greener protocols, which could be adapted for the target molecule. nih.gov For larger-scale production or library synthesis, solid-phase synthesis techniques could be employed. In this approach, the glycine starting material is anchored to a polymer resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing, before the final product is cleaved from the support.
Stereoselective Syntheses and Chiral Induction
Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. For compounds like this compound, where a chiral center can be envisioned, several stereoselective strategies are pertinent.
Enzymatic resolution has proven effective for producing enantiomerically pure cyclopropyl-containing amino acids. For instance, the enzymatic hydrolysis of an N-Boc-protected methyl ester of cyclopropylglycine using the inexpensive enzyme papain can yield both enantiomers with high enantiomeric excess. researchgate.net This chemo-enzymatic route highlights a practical approach to obtaining chiral intermediates. researchgate.net While this method targets a close analogue, the principle is directly applicable to the synthesis of chiral this compound.
Another key strategy involves the use of chiral auxiliaries or catalysts. Asymmetric synthesis of related compounds, such as cyclopropane (B1198618) β-amino acid derivatives, has been achieved with complete diastereocontrol, leading to highly enantioenriched products. nih.gov The Petasis borono-Mannich multicomponent reaction, using chiral BINOL-derived catalysts, offers a direct pathway to optically active α-amino esters under mild conditions. researchgate.net Furthermore, the stabilization of cyclopropylcarbinyl cation intermediates is crucial for achieving precise regio- and stereoselectivity in SN1-type reactions, which is a key consideration in complex molecule synthesis. researchgate.net Nickel-catalyzed cross-coupling reactions also provide a pathway for the enantioconvergent synthesis of protected unnatural α-amino acids. caltech.edu
| Stereoselective Method | Description | Potential Application to Target Compound | Reference |
| Enzymatic Resolution | Use of enzymes like papain to selectively hydrolyze one enantiomer of a racemic ester. | Synthesis of enantiomerically pure (R)- or (S)-Methyl 2-[(cyclopropylmethyl)amino]acetate. | researchgate.net |
| Chiral Catalysis | Employment of chiral catalysts (e.g., BINOL-derived) in multicomponent reactions. | Direct asymmetric synthesis of the target amino ester. | researchgate.net |
| Substrate Control | Use of chiral substrates to direct the stereochemical outcome of subsequent reactions. | Diastereoselective synthesis of derivatives of the target compound. | nih.govnih.gov |
| Asymmetric Cross-Coupling | Nickel-catalyzed reactions for the enantioconvergent synthesis of α-amino acids. | Coupling of a suitable glycine equivalent with a cyclopropylmethyl component. | caltech.edu |
Industrial-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, and scalability. For this compound and its derivatives, several factors are important for large-scale synthesis.
The use of inexpensive and readily available starting materials is paramount. A synthesis of racemic cyclopropylglycine has been developed in multigram quantities starting from inexpensive cyclopropyl (B3062369) methyl ketone. researchgate.net Similarly, scalable syntheses of cycloprop-2-ene carboxylate derivatives have been achieved using acetylene (B1199291) and ethyl diazoacetate. scispace.com
Operational simplicity and the ability to perform reactions in large batches are also key. Methods that avoid toxic reagents, hazardous solvents, and extreme temperatures are preferred. For example, some established methods for producing related compounds require toxic KCN, which would be undesirable for industrial applications. researchgate.net The development of scalable processes, such as the one described for a complex cyclopropyl-methyl-proline derivative, often focuses on stereoselective steps that can be reliably controlled on a larger scale. researchgate.net The use of robust and efficient catalytic systems, such as cobalt-catalyzed cyclopropanation, can enable the production of key intermediates on a multigram scale. researchgate.net
Preparation of Structurally Related Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in drug discovery programs.
Cyclopropylideneacetate Derivatives
Cyclopropylideneacetates are valuable intermediates and structural motifs. An expedient synthesis of cyclopropane β-amino acid derivatives has been developed from cyclopropanone (B1606653) surrogates. nih.gov This process involves the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols, which generates highly electrophilic alkylidenecyclopropanes. nih.gov These intermediates are reactive in aza-Michael reactions under mild conditions, yielding trans-products with complete diastereocontrol. nih.gov This methodology is suitable for the rapid production of highly enantioenriched β-amino acid derivatives and peptidomimetics. nih.gov Another approach involves the reaction of cyclopropane carbaldehyde derivatives with an ester in the presence of a base to yield cyclopropylpropionic acid derivatives, which can then undergo an elimination reaction. google.com
Cyclopropylmethyl-Linked Scaffolds in Complex Molecule Construction
The cyclopropyl ring is a valuable design element in medicinal chemistry due to its unique conformational properties and metabolic stability. researchgate.net The cyclopropylmethyl moiety, in particular, serves as a versatile building block for constructing complex molecular scaffolds.
The chemistry of cyclopropylcarbinyl cations allows for cyclopropane ring-opening reactions to form homoallyl cations, which can then react with various nucleophiles. researchgate.net This strategy facilitates the homoallylation of amines and sulfonimides. researchgate.net Furthermore, the development of bifunctional cyclopropane precursors allows for divergent synthesis, where different functionalities on the ring can be orthogonally derivatized to create a diverse collection of fragments and lead-like compounds. researchgate.net The use of 1,3,5-triazine (B166579) as a scaffold, for example, allows for the stepwise and selective attachment of different molecular fragments. mdpi.com The combination of covalent synthesis and supramolecular self-assembly represents a powerful approach to building long-range ordered hierarchical structures from the nanoscale. nih.gov The construction of complex tetracyclic fused scaffolds has been achieved in a single step through (3 + 2) cycloaddition of azomethine ylides, demonstrating the power of cycloaddition reactions in rapidly building molecular complexity. nih.gov
Synthesis of Halo- and Cyano-Substituted Aminoacetate Derivatives
The introduction of halogen or cyano groups into amino acid derivatives can significantly modulate their biological activity and physicochemical properties.
Halo-Substituted Derivatives: The synthesis of halogenated amino acids can be achieved through various methods. The introduction of fluorine, chlorine, bromine, and iodine atoms onto the side chains of amino acids is a powerful tool for tuning their properties. nih.gov For instance, amino acid precursors containing a bromodifluoromethyl (CF2Br) group can be synthesized from methylbenzene derivatives. nih.gov The Delepine reaction, which involves the alkylation of hexamethylenetetramine with alkyl (halomethyl)furancarboxylates, provides a route to (aminomethyl)furancarboxylic acids and could be adapted for other heterocyclic systems. organic-chemistry.org The synthesis of α-chloro carboxylic acid and ester building blocks can be accomplished via the diazotization of S-sulfonyl-cysteines. mit.edu
Reactivity Profiles and Reaction Mechanisms of Methyl 2 Cyclopropylmethyl Amino Acetate
Reactivity of the Secondary Amine and Ester Functionalities
The presence of both a secondary amine and a methyl ester group on the same carbon backbone imparts a dual reactivity to Methyl 2-[(cyclopropylmethyl)amino]acetate. These groups can react independently or influence each other's chemical behavior.
Nucleophilic Properties of the Amine Group
The secondary amine in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. libretexts.orgmsu.edu A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The reactivity of amines as nucleophiles is a cornerstone of their chemistry, enabling them to participate in a wide array of chemical transformations. libretexts.orgmsu.edu
Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This increased nucleophilicity is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. However, tertiary amines are often less nucleophilic than secondary amines due to significant steric hindrance that impedes their approach to an electrophilic center. masterorganicchemistry.comfiveable.me In the case of this compound, the cyclopropylmethyl and the acetate methyl groups contribute to its nucleophilic character.
The amine group readily reacts with a variety of electrophiles. msu.edumsu.edu Key reactions include:
Alkylation: Reaction with alkyl halides (R-X) in an SN2 fashion to form tertiary amines. msu.edumsu.edu
Acylation: Reaction with acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form amides. This is a highly important reaction for primary and secondary amines. britannica.com
Reaction with Carbonyl Compounds: Secondary amines react reversibly with aldehydes and ketones. britannica.com
Salt Formation: As bases, amines react vigorously with strong acids to form ammonium salts. britannica.com
| Reactant Type (Electrophile) | Product Type | General Mechanism |
|---|---|---|
| Alkyl Halide (R'-X) | Tertiary Amine Salt | Nucleophilic Substitution (SN2) |
| Acid Chloride (R'-COCl) | Amide | Nucleophilic Acyl Substitution |
| Aldehyde/Ketone | Enamine (via iminium ion) | Nucleophilic Addition-Elimination |
| Strong Acid (H-A) | Ammonium Salt | Acid-Base Reaction |
Ester Hydrolysis and Transesterification Pathways
The methyl ester functionality of the molecule is susceptible to nucleophilic attack at the carbonyl carbon. Two significant reactions involving this group are hydrolysis and transesterification. chemistnotes.comwikipedia.org
Ester Hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. chemistnotes.comchemistrysteps.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.com The carbonyl oxygen is protonated by the acid, making the carbonyl carbon more electrophilic and susceptible to attack by water. chemistnotes.comchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The mechanism involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon. chemistnotes.com
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgmasterorganicchemistry.com Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. wikipedia.org In a typical transesterification, reacting this compound with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester and methanol (B129727). wikipedia.org The reaction equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed. wikipedia.org The mechanism involves a tetrahedral intermediate formed by the attack of the new alkoxide (in base-catalyzed reactions) or alcohol (in acid-catalyzed reactions) on the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
| Reaction | Catalyst | Key Features | Products |
|---|---|---|---|
| Hydrolysis | Acid (e.g., H₂SO₄) | Reversible; equilibrium process | Carboxylic Acid + Methanol |
| Hydrolysis (Saponification) | Base (e.g., NaOH) | Irreversible; forms carboxylate salt | Carboxylate Salt + Methanol |
| Transesterification | Acid or Base | Reversible; equilibrium process | New Ester + Methanol |
Transformations Involving the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a three-membered ring with significant ring strain (approximately 29 kcal/mol), which imparts unique reactivity. harvard.edu The C-C bonds have increased p-character, behaving in some respects like a carbon-carbon double bond. wikipedia.org
Cyclopropane (B1198618) Ring-Opening Reactions and Rearrangements
Due to its inherent strain, the cyclopropane ring can undergo ring-opening reactions under various conditions, often initiated by radicals, electrophiles, or transition metals. nih.govresearchgate.net For cyclopropylmethyl systems, the formation of a radical or a cation on the adjacent methyl group can lead to a rapid rearrangement. ucl.ac.uk
The cyclopropylmethyl radical is known to undergo a very fast ring-opening to form the 3-butenyl radical. ucl.ac.uk This rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. Similarly, the cyclopropylmethyl cation rearranges to form cyclobutyl and homoallyl cations, which are often more stable. The exceptional stability of the cyclopropylmethyl cation is attributed to the favorable overlap of the bent orbitals of the cyclopropane ring with the vacant p-orbital of the carbocation. quora.com These rearrangements can be key steps in complex synthetic sequences. nih.gov
Electrophilic and Radical Additions to Cyclopropylmethyl Systems
While cyclopropanes are formally alkanes, their strained bonds can act as a nucleophile, reacting with strong electrophiles in addition reactions that lead to ring opening. dalalinstitute.comyoutube.com For example, reaction with strong protic acids or halogens can lead to 1,3-addition products. dalalinstitute.com The reaction typically proceeds via attack of the electrophile on an edge or corner of the cyclopropane ring, followed by nucleophilic attack that cleaves the ring. dalalinstitute.com
Radical additions to the cyclopropylmethyl system can also occur. The addition of a radical to the cyclopropane ring can initiate a ring-opening cascade. nih.govbeilstein-journals.org These reactions often proceed via a radical chain mechanism and can be used to form a variety of functionalized acyclic compounds. beilstein-journals.org
Cyclopropanation Reactions Facilitated by Related Structures
While this compound is a product of cyclopropanation, related amino ester structures can serve as precursors or participants in the synthesis of other cyclopropane-containing molecules. The formation of the cyclopropane ring is a fundamental transformation in organic synthesis. harvard.eduwikipedia.org
Key methods for forming cyclopropane rings include:
Carbene/Carbenoid Addition: The reaction of an alkene with a carbene or a carbenoid, such as that generated in the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple), is a common method. harvard.edu Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes is another powerful technique for synthesizing functionalized cyclopropanes, including amino-cyclopropane carboxylates. organic-chemistry.org
Intramolecular Nucleophilic Substitution: The cyclization of a 1,3-dihalide via a Wurtz-type coupling was the basis for the first synthesis of cyclopropane. wikipedia.org More generally, an intramolecular SN2 reaction where a nucleophile displaces a leaving group three atoms away can form a cyclopropane ring.
Michael Addition-Initiated Ring Closure: The addition of a nucleophile to an activated double bond can generate an enolate that then participates in an intramolecular cyclization to form a cyclopropane ring.
The synthesis of optically active cyclopropane β-amino acid derivatives has been achieved through the olefination of cyclopropanone (B1606653) surrogates followed by an aza-Michael reaction, demonstrating how related structures can be manipulated to build complex cyclopropane systems. nih.gov
Oxidative and Reductive Chemistry
The presence of both a secondary amine and a methyl ester allows for a range of oxidative and reductive transformations. The cyclopropylmethyl group can also influence the reactivity of the amine.
Oxidation Pathways
The secondary amine in this compound is the primary site for oxidation. Generally, the oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines, depending on the oxidant and reaction conditions. uomustansiriyah.edu.iqresearchgate.netdtic.mil
One common pathway involves the oxidation of the secondary amine to a hydroxylamine derivative. nih.gov For instance, reagents like OXONE® over silica gel or alumina have been used for the selective oxidation of secondary amines to their corresponding hydroxylamines. nih.gov Further oxidation of the hydroxylamine can yield a nitrone. uomustansiriyah.edu.iq
Alternatively, oxidation can occur at the carbon alpha to the nitrogen, leading to an imine. Various oxidizing agents, such as N-tert-butylphenylsulfinimidoyl chloride, can facilitate the oxidation of secondary amines to imines. researchgate.net In the case of this compound, this would result in the formation of Methyl 2-[(cyclopropylmethyl)imino]acetate. The stability of the cyclopropyl ring is a consideration, as some strong oxidizing conditions could potentially lead to ring-opening reactions, although this is generally less favorable.
The table below summarizes potential oxidation products of the secondary amine moiety.
| Oxidizing Agent Category | Potential Product | General Observations |
| Peroxy acids (e.g., m-CPBA) | N-oxide, Hydroxylamine | Product distribution depends on stoichiometry and reaction conditions. |
| Metal-based oxidants (e.g., KMnO₄, MnO₂) | Imine, Amide (after C-N cleavage) | Can be less selective and may lead to over-oxidation or decomposition. dtic.mil |
| Halogen-based reagents (e.g., NCS, NBS) | N-haloamine | Intermediate that can undergo further reactions. |
| Specialized reagents (e.g., OXONE®) | Hydroxylamine | Offers selectivity for N-oxidation under specific conditions. nih.gov |
Reduction of Ester and Amine Derivatives
The reduction of this compound would primarily target the methyl ester functionality. The secondary amine is generally stable to most reducing agents unless under harsh conditions.
The ester group can be readily reduced to a primary alcohol, 2-[(cyclopropylmethyl)amino]ethanol, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), although the latter is generally less reactive towards esters and may require a promoter or higher temperatures.
The secondary amine is typically unreactive towards these hydride reagents. Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C) could potentially reduce the ester, though this method is more commonly associated with the reduction of other functional groups. It is important to note that under certain catalytic conditions, the cyclopropyl ring can undergo hydrogenolysis, leading to ring-opening.
The following table outlines the expected outcomes of the reduction of this compound.
| Reducing Agent | Functional Group Targeted | Primary Product |
| Lithium aluminum hydride (LiAlH₄) | Methyl ester | 2-[(cyclopropylmethyl)amino]ethanol |
| Sodium borohydride (NaBH₄) | Methyl ester | 2-[(cyclopropylmethyl)amino]ethanol (slower reaction) |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Methyl ester, potential for cyclopropane ring opening | 2-[(cyclopropylmethyl)amino]ethanol or ring-opened products |
Elucidation of Reaction Mechanisms
The formation of this compound typically involves the N-alkylation of a glycine (B1666218) methyl ester precursor. Understanding the mechanisms of this and related reactions provides insight into the compound's chemical behavior.
Investigation of Reaction Pathways and Intermediates
The synthesis of this compound likely proceeds through a nucleophilic substitution reaction where methyl glycinate (B8599266) acts as the nucleophile and a cyclopropylmethyl halide (or another derivative with a good leaving group) serves as the electrophile. This is a classic example of an SN2 reaction. acsgcipr.org
The reaction pathway involves the lone pair of electrons on the nitrogen atom of methyl glycinate attacking the electrophilic carbon of the cyclopropylmethyl group, displacing the leaving group in a single concerted step.
An alternative, greener approach to the synthesis of N-alkylated amino esters is through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This method utilizes an alcohol (cyclopropylmethanol in this case) as the alkylating agent and a transition metal catalyst (e.g., based on iridium or ruthenium). researchgate.netnih.gov The proposed mechanism involves the following steps:
The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde (cyclopropanecarboxaldehyde).
The aldehyde then reacts with the amine (methyl glycinate) to form a hemiaminal intermediate, which subsequently dehydrates to an imine.
The metal-hydride species then reduces the imine to the final N-alkylated amine product, and the catalyst is regenerated. nih.gov
The table below details the key intermediates in these synthetic pathways.
| Reaction Pathway | Key Intermediates |
| SN2 Nucleophilic Substitution | Transition state complex |
| "Borrowing Hydrogen" Catalysis | Metal-hydride species, Aldehyde, Hemiaminal, Imine |
Study of Transition States and Kinetic Considerations
The SN2 reaction for the formation of this compound would proceed through a pentacoordinate transition state. sciforum.netresearchgate.net Computational studies on analogous SN2 reactions have provided detailed insights into the geometry and energetics of such transition states. sciforum.netresearchgate.netgithub.ioblogspot.com The nucleophilic nitrogen atom attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon were chiral. In this specific case, the carbon is not a stereocenter.
Kinetic studies of similar N-alkylation reactions of amino esters show that the reaction rate is dependent on several factors, including:
The nature of the leaving group: Better leaving groups (e.g., iodide, tosylate) will lead to faster reaction rates.
The solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile. researchgate.net
Steric hindrance: The steric bulk around the reacting centers can influence the rate of reaction. The cyclopropylmethyl group is relatively unhindered, which should favor the SN2 pathway.
The following table summarizes key kinetic and mechanistic considerations for the formation of this compound.
| Mechanistic Aspect | SN2 Pathway | "Borrowing Hydrogen" Pathway |
| Molecularity | Bimolecular | Multistep catalytic cycle |
| Key Influencing Factors | Leaving group ability, Solvent polarity, Steric hindrance | Catalyst activity, Substrate concentrations, Temperature |
| Transition State | Pentacoordinate carbon center | Multiple transition states for each catalytic step |
Applications in Advanced Organic Synthesis and Materials Chemistry
A Versatile Building Block in Chemical Synthesis
The chemical reactivity inherent in Methyl 2-[(cyclopropylmethyl)amino]acetate makes it a valuable precursor in various synthetic transformations. Its utility as a versatile building block is demonstrated through its application in the synthesis of diverse and complex molecular structures.
Precursor to Spirocyclic and Fused-Ring Systems
The construction of spirocyclic and fused-ring systems is a significant endeavor in organic synthesis, driven by the prevalence of these motifs in numerous biologically active natural products. mdpi.comrsc.org N-substituted glycine (B1666218) derivatives, such as this compound, can serve as foundational components in the asymmetric synthesis of these complex architectures. For instance, the combination of spiro-fused cyclohexadienone-tetrahydrofuran ring systems with glycine has led to the creation of a new class of α-amino acid derivatives. consensus.app
The synthesis of novel spiro-tetrahydroquinoline derivatives has been achieved through a highly diastereoselective one-pot reaction, highlighting the utility of amino-group-containing precursors in generating such complex heterocyclic systems. mdpi.com Furthermore, the condensation of glycine esters with other reagents has been shown to yield diazaspiro compounds. researchgate.net Given these precedents, this compound is a promising candidate for the development of novel synthetic routes to spirocyclic and fused-ring systems, where the cyclopropylmethyl group can introduce unique conformational constraints and lipophilicity. An oxidative tandem cyclization of N-aryl glycine esters with propargyl alcohols has also been reported to produce quinoline-fused lactones, further demonstrating the potential of glycine esters in synthesizing fused systems. acs.org
Synthesis of Modified Amino Acid Derivatives and Peptidomimetics
N-substituted glycine oligomers, also known as peptoids, are a class of synthetic polymers that mimic the structure of peptides. nih.govresearchgate.net These peptidomimetics are of significant interest in the biosciences due to their resistance to proteolytic degradation and their potential applications in drug design and secondary structure exploration. nih.govnih.gov The synthesis of peptoids often involves the use of N-substituted glycine monomers. This compound, as an N-substituted glycine ester, can be a valuable monomer in the solid-phase synthesis of peptoid libraries. nih.govresearchgate.netnih.gov
The cyclopropylmethyl group on the nitrogen atom of this compound can impart specific properties to the resulting peptidomimetics, such as increased lipophilicity and conformational rigidity, which can be crucial for their biological activity. The green synthesis of various aliphatic N-substituted glycine derivatives has been reported, underscoring the accessibility and importance of this class of compounds. acs.orgnih.gov
| Application | Key Features of N-Substituted Glycines | Potential Contribution of this compound |
| Peptidomimetic Synthesis | Serve as monomers for peptoid chains. nih.govresearchgate.netnih.gov | Introduction of a cyclopropylmethyl group for enhanced lipophilicity and conformational control. |
| Modified Amino Acids | Precursors to non-natural amino acids. acs.orgnih.gov | Creation of novel amino acid structures with unique steric and electronic properties. |
Intermediate in the Formation of Complex Organic Molecules
Amino acid esters are fundamental intermediates in a wide array of organic syntheses, including peptide synthesis, medicinal chemistry, and as chiral synthons. nih.gov this compound is no exception and serves as a valuable intermediate in the preparation of more complex molecules. The esterification of amino acids to their corresponding methyl esters is a common and efficient process. nih.gov
The reactivity of the secondary amine and the ester group in this compound allows for a variety of chemical transformations. For example, palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters has been demonstrated as a stereoselective method for modification. core.ac.uk Such methodologies can be applied to this compound to generate more elaborate molecular structures.
Role in Catalyst Design and Ligand Synthesis
The development of novel catalysts and ligands is a cornerstone of modern organic chemistry. N-substituted glycine derivatives have been explored for their potential in this area. For instance, N-aryl glycines have been shown to act as versatile initiators for various polymerization reactions. rsc.org
Furthermore, new catalytic systems have been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives, indicating the utility of glycine esters in catalytic processes. rsc.orgbohrium.comresearchgate.net A silica-imidazole solid catalyst has been effectively used for the synthesis of N-glycine derivatives. ajgreenchem.com The presence of both a nitrogen and an oxygen donor atom in this compound makes it a potential bidentate ligand for various metal catalysts. The cyclopropylmethyl group could also influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.
Contributions to Polymer and Specialty Chemical Development
N-substituted polyglycines, or polypeptoids, are a class of polymers with a wide range of potential applications, from biomaterials to drug delivery. kaust.edu.saresearchgate.netdatapdf.comresearchgate.net These polymers are synthesized from N-substituted glycine monomers, often through ring-opening polymerization of N-substituted N-carboxyanhydrides (NCAs). kaust.edu.sansf.govresearchgate.net
This compound can be a precursor to the corresponding NCA, which can then be polymerized to form poly(N-cyclopropylmethyl)glycine. The properties of the resulting polymer would be dictated by the cyclopropylmethyl side chain, potentially leading to materials with unique thermal, mechanical, or self-assembly characteristics. The synthesis of novel poly(N-substituted glycine)s and the investigation of their physical properties is an active area of research. mpg.de The polymerization-induced self-assembly of N-substituted glycine N-carboxyanhydrides is also a topic of current interest. scilit.com
| Polymer Type | Monomer Origin | Potential Polymer from this compound |
| Polypeptoids | N-Substituted Glycine N-Carboxyanhydrides (NCAs) kaust.edu.sansf.gov | Poly(N-cyclopropylmethyl)glycine |
| Specialty Polymers | N-Aryl Glycines rsc.org | Polymers with cyclopropylmethyl side chains for specific functionalities. |
Chemical Probe Development for Mechanistic Studies
Chemical probes are essential tools for elucidating biological mechanisms and for drug discovery. N-substituted glycine derivatives have been considered for the development of such probes. For example, certain N-substituted glycine derivatives have been investigated for their potential to act as DNA molecule probes. acs.orgnih.gov
The unique structural features of this compound, particularly the cyclopropyl (B3062369) group, could be exploited in the design of chemical probes. The cyclopropyl ring can act as a minimally-perturbing conformational constraint or as a reactive handle for further functionalization, for instance, through photoaffinity labeling. The development of probes based on this scaffold could aid in the study of protein-ligand interactions or in the identification of new biological targets.
Advanced Analytical Characterization Techniques for Research
Spectroscopic Characterization Methods
Spectroscopic techniques are pivotal in defining the structural framework of Methyl 2-[(cyclopropylmethyl)amino]acetate by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a wealth of information regarding the chemical environment of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed insight into the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments within the molecule.
Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.0 ppm. The geminal and vicinal coupling between these protons would result in complex multiplets. The single proton on the carbon attached to the methylene (B1212753) group would likely be a multiplet due to coupling with the adjacent methylene protons.
Methylene Protons (-CH₂-N): The two protons of the methylene group attached to the nitrogen atom would be expected to resonate as a doublet, likely in the range of 2.4-2.6 ppm, due to coupling with the adjacent methine proton of the cyclopropyl group.
Methylene Protons (-N-CH₂-C=O): The protons of the methylene group adjacent to the ester carbonyl are anticipated to appear as a singlet around 3.3-3.5 ppm.
Methyl Protons (-OCH₃): The three protons of the methyl ester group would give rise to a sharp singlet, typically in the region of 3.6-3.8 ppm.
Amine Proton (-NH-): The secondary amine proton would likely appear as a broad singlet, and its chemical shift can vary over a wide range (typically 1.0-3.0 ppm) depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are expected to resonate at high field, typically between 3 and 15 ppm.
Methylene Carbon (-CH₂-N): The carbon of the methylene group attached to the nitrogen is expected in the range of 50-60 ppm.
Methylene Carbon (-N-CH₂-C=O): The carbon of the methylene group alpha to the carbonyl is anticipated around 50-55 ppm.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group would likely appear in the 51-53 ppm region.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of 170-175 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl-CH | ~0.8 - 1.0 (m) | ~10 - 15 |
| Cyclopropyl-CH₂ | ~0.2 - 0.5 (m) | ~3 - 8 |
| N-CH₂-cyclopropyl | ~2.4 - 2.6 (d) | ~50 - 60 |
| N-H | ~1.0 - 3.0 (br s) | - |
| N-CH₂-C=O | ~3.3 - 3.5 (s) | ~50 - 55 |
| O-CH₃ | ~3.6 - 3.8 (s) | ~51 - 53 |
| C=O | - | ~170 - 175 |
Abbreviations: s = singlet, d = doublet, m = multiplet, br s = broad singlet
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.
C-H Stretch: The C-H stretching vibrations of the cyclopropyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-H bonds of the cyclopropyl group may also show a characteristic absorption at slightly higher wavenumbers (~3100 cm⁻¹).
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the ester group would likely produce a strong band in the 1150-1250 cm⁻¹ region.
N-H Bend: The N-H bending vibration for a secondary amine may be observed around 1550-1650 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Weak to Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| C-H (cyclopropyl) | Stretch | ~3100 | Weak |
| C=O (ester) | Stretch | 1735 - 1750 | Strong |
| C-O (ester) | Stretch | 1150 - 1250 | Strong |
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. europa.eu This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For the molecular formula C₈H₁₅NO₂, the calculated exact mass can be compared to the experimentally measured mass to confirm the composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would show a retention time characteristic of the compound, and the mass spectrometer would provide a mass spectrum of the eluting peak. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and a series of fragment ions. Common fragmentation pathways for secondary amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For esters, characteristic fragmentation includes the loss of the alkoxy group (-OCH₃) or the entire ester group.
Predicted GC-MS Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 126 | [C₇H₁₂NO]⁺ | Loss of -OCH₃ |
| 102 | [C₅H₁₂N]⁺ | Alpha-cleavage, loss of -CH₂COOCH₃ |
| 82 | [C₅H₈N]⁺ | Alpha-cleavage, loss of -COOCH₃ and H₂ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and often complementary technique to GC-MS, particularly for less volatile or thermally labile compounds. europa.eu The compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) are typically used in LC-MS. ESI would likely produce the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. This technique is highly sensitive and can provide molecular weight information even for trace amounts of the analyte.
Ion Mobility-Mass Spectrometry for Enantiomeric Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net This method provides an additional dimension of separation to conventional mass spectrometry, enabling the differentiation of isomers, including enantiomers, that possess identical mass-to-charge ratios. nih.govrsc.org For a chiral molecule like this compound, IM-MS can be a valuable tool for enantiomeric analysis, offering insights into its three-dimensional structure.
The principle of enantiomeric analysis by IM-MS often involves the formation of diastereomeric complexes with a chiral selector. These non-covalent complexes, formed between the individual enantiomers of the analyte and a chiral reference compound, will exhibit different three-dimensional structures. These structural differences result in distinct collision cross-sections (CCS), which is a measure of the ion's size and shape in the gas phase. nih.gov The differing CCS values of the diastereomeric complexes allow for their separation in the ion mobility cell, leading to different drift times. By measuring these drift times, the individual enantiomers can be distinguished and quantified. nih.govnih.gov
Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated using computational methods. uni.lu These predictions can serve as a basis for experimental work.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.10192 | 130.5 |
| [M+Na]⁺ | 166.08386 | 138.6 |
| [M-H]⁻ | 142.08736 | 135.1 |
| [M+NH₄]⁺ | 161.12846 | 147.0 |
| [M+K]⁺ | 182.05780 | 137.2 |
| [M+H-H₂O]⁺ | 126.09190 | 124.5 |
m/z: mass to charge ratio of the adduct. Predicted CCS values are calculated using CCSbase.
While direct enantiomeric analysis of this compound using IM-MS is not extensively documented in publicly available literature, the technique's successful application for the chiral analysis of other amino acids and their derivatives suggests its high potential for this compound. nih.govnih.gov The selection of an appropriate chiral selector and the optimization of IM-MS conditions would be critical steps in developing a robust method for its enantiomeric separation.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in analytical chemistry.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile compounds and is particularly well-suited for the analysis of amino acid derivatives like this compound. nih.gov Given the chiral nature of this compound, chiral HPLC methods are essential for separating its enantiomers. This is crucial for ensuring the stereochemical purity of the compound, which can have significant implications in pharmaceutical applications. nih.gov
The separation of enantiomers by HPLC is typically achieved using a chiral stationary phase (CSP). nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be particularly effective. sigmaaldrich.commdpi.com These CSPs offer multiple interaction sites, including hydrophobic pockets, hydrogen bonding sites, and ionic groups, which contribute to chiral recognition. sigmaaldrich.com
The development of a successful chiral HPLC method involves screening various columns and mobile phase conditions to optimize selectivity and resolution. sigmaaldrich.com The choice of mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes, significantly influences the retention and separation of enantiomers. sigmaaldrich.com For instance, in the analysis of amino acids on teicoplanin-based CSPs, the concentration of the organic modifier in the mobile phase has been shown to have a U-shaped effect on retention, a phenomenon that can be leveraged to fine-tune the separation. sigmaaldrich.com
While a specific, validated HPLC method for the enantiomeric separation of this compound is not detailed in readily available literature, the general principles of chiral HPLC for amino acid derivatives provide a strong foundation for method development. nih.govsigmaaldrich.com A typical starting point would involve a macrocyclic glycopeptide-based CSP and a systematic evaluation of mobile phase compositions.
Table 2: General Parameters for Chiral HPLC Method Development for Amino Acid Derivatives sigmaaldrich.comsigmaaldrich.com
| Parameter | Description | Typical Conditions |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) |
| Mobile Phase Modes | Normal-Phase, Reversed-Phase, Polar Organic | Methanol (B129727)/Acetonitrile with acidic/basic additives |
| Detection | UV, Mass Spectrometry (MS) | Wavelength dependent on chromophore; MS for mass confirmation |
| Flow Rate | Rate at which mobile phase passes through the column | 0.5 - 2.0 mL/min |
| Temperature | Column Temperature | Ambient to 40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. nih.gov For the analysis of amino acid derivatives like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net
Common derivatization reagents for amino acids include alkyl chloroformates, which react with the amine and carboxyl groups to form N-alkoxycarbonyl alkyl esters. researchgate.net This process reduces the polarity of the molecule and allows it to be readily vaporized in the GC inlet. The choice of the alkyl group in the chloroformate and the esterification alcohol can be optimized to improve the chromatographic separation. researchgate.net
Once derivatized, the compound is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The use of a chiral stationary phase in the GC column allows for the separation of the enantiomers of the derivatized amino acid ester. researchgate.net
GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for analysis. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that can be used for identification by comparing it to spectral libraries. amazonaws.comjapsonline.com While a specific GC method for this compound is not widely published, the general methodology for the GC analysis of amino acid derivatives is well-established. researchgate.net
Table 3: General Parameters for GC Analysis of Derivatized Amino Acids researchgate.net
| Parameter | Description | Typical Conditions |
|---|---|---|
| Derivatization Reagent | Reagent to increase volatility | Methyl Chloroformate |
| Column | Type of GC column | Chiral Capillary Column (e.g., Chirasil-L-Val) |
| Carrier Gas | Inert gas to carry sample through the column | Helium, Hydrogen |
| Injector Temperature | Temperature at which the sample is vaporized | 250 - 300 °C |
| Oven Temperature Program | Ramped temperature program for separation | e.g., 100 °C hold for 2 min, ramp to 250 °C at 5 °C/min |
| Detector | Detection Method | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
Future Research Directions and Emerging Avenues
Development of Novel and Efficient Synthetic Methodologies
While the synthesis of N-substituted amino esters is well-established, the development of novel and more efficient methods for preparing Methyl 2-[(cyclopropylmethyl)amino]acetate remains a viable research area. Future efforts could focus on strategies that offer improved yields, stereoselectivity, and process sustainability.
One promising approach is the application of reductive amination of methyl glyoxylate (B1226380) with cyclopropylmethylamine. This could be achieved using various reducing agents, and the development of catalytic versions would be particularly valuable. Another avenue is the direct N-alkylation of methyl 2-aminoacetate with a cyclopropylmethyl halide or other electrophile. nih.gov Research into novel catalyst systems for this transformation could lead to higher efficiency and selectivity.
Furthermore, the exploration of enantioselective synthetic routes is of significant interest. This could involve the use of chiral catalysts or biocatalysts to produce enantiomerically pure forms of the target molecule. For instance, methods developed for the enantioselective synthesis of α-alkenyl α-amino acids via N-H insertion reactions could potentially be adapted for this purpose. nih.govrsc.org
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Reactants | Potential Advantages |
| Reductive Amination | Methyl glyoxylate, Cyclopropylmethylamine | Direct, potential for catalytic methods |
| N-Alkylation | Methyl 2-aminoacetate, Cyclopropylmethyl halide | Utilizes readily available starting materials |
| Enantioselective Synthesis | Chiral catalysts or biocatalysts | Access to enantiomerically pure products |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The unique structural features of this compound suggest a range of unexplored reactivity patterns. The interplay between the secondary amine, the ester, and the cyclopropyl (B3062369) group could lead to novel chemical transformations.
A key area for investigation is the reactivity of the cyclopropylmethylamine moiety . The strained cyclopropyl ring is susceptible to ring-opening reactions, which could be triggered by various reagents or conditions. nih.gov The development of selective ring-opening protocols would provide access to a diverse range of functionalized acyclic amino acid derivatives. Additionally, palladium-catalyzed C-H activation of cyclopropylmethylamines has been demonstrated, offering a powerful tool for the introduction of new functional groups at the cyclopropyl ring. nih.govnih.gov Future research could focus on expanding the scope of these C-H functionalization reactions. nih.gov
The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule opens up possibilities for intramolecular cyclization reactions . Under appropriate conditions, this could lead to the formation of novel heterocyclic structures. Furthermore, the secondary amine can be a target for further functionalization, leading to a wide array of derivatives with potentially interesting properties.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, properties, and reactivity of this compound. While no specific computational studies on this molecule have been reported, research on related systems provides a roadmap for future investigations.
Density Functional Theory (DFT) calculations could be employed to investigate the conformational landscape of the molecule, identifying the most stable geometries and the rotational barriers of the different functional groups. Such studies, similar to those performed on cyclopropyl methyl ketone, can provide valuable insights into its structural dynamics. nih.gov
Furthermore, computational modeling can be used to elucidate the mechanisms of potential reactions. For example, the ring-opening reactions of the cyclopropyl group could be modeled to understand the transition states and activation barriers involved. Theoretical investigations into the Michael addition of amines to esters could also inform the reactivity of the molecule. researchgate.net The development of accurate computational models would not only rationalize experimental observations but also guide the design of new experiments and the discovery of novel reactivity. nih.gov
Integration of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should aim to incorporate these principles to develop more environmentally benign synthetic routes.
A major focus should be on the use of biocatalysis . Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have shown great promise for the synthesis of secondary amines through reductive amination. nih.govnih.gov The development of a biocatalytic route to this compound would offer a highly selective and sustainable alternative to traditional chemical methods. acs.orgfrontiersin.org
Another key area is the development of catalytic N-alkylation methods that utilize sustainable feedstocks . The "borrowing hydrogen" strategy, which uses alcohols as alkylating agents with water as the only byproduct, is a prime example of a green synthetic method. nih.gov Applying this methodology to the synthesis of this compound from methyl 2-aminoacetate and cyclopropylmethanol (B32771) would be a significant step towards a more sustainable process. nih.govresearchgate.net The use of renewable solvents and energy-efficient reaction conditions should also be prioritized in all future synthetic work. manchester.ac.uk
Q & A
Basic: What are common synthetic routes for Methyl 2-[(cyclopropylmethyl)amino]acetate?
Methodological Answer:
The compound can be synthesized via esterification or substitution reactions. A key approach involves reacting cyclopropane-containing precursors with aminoacetate derivatives. For example:
- Esterification of N-substituted glycine analogs : Reacting cyclopropylmethylamine with methyl chloroacetate under basic conditions (e.g., triethylamine in dichloromethane) .
- Stepwise functionalization : Introducing the cyclopropylmethyl group via nucleophilic substitution, followed by esterification. Reaction conditions (e.g., temperature, catalysts like DMAP) significantly impact yield and purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying cyclopropane protons (δ ~0.5–1.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 171.1 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in structurally similar compounds (e.g., C23H23NO6, P21/n space group) .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature control : Elevated temperatures (e.g., 90°C) enhance reaction rates but may degrade thermally labile cyclopropane rings. Lower temperatures preserve stability but prolong reaction times .
- Catalyst screening : DMAP or DCC improves esterification efficiency by activating carboxyl groups.
- Purification strategies : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization (e.g., using methanol/water) removes byproducts like unreacted amines .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Cyclopropane constraints : The cyclopropylmethyl group imposes conformational rigidity, potentially enhancing receptor binding selectivity. Compare bioactivity of analogs with/without cyclopropane via in vitro assays (e.g., IC measurements) .
- Ester vs. carboxylic acid : Hydrolyzing the methyl ester to a free acid alters solubility and bioavailability. Test stability in physiological buffers (pH 7.4) to assess hydrolytic susceptibility .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Combine NMR, IR, and X-ray data. For example, conflicting NOE signals may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aiding interpretation of ambiguous peaks .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Validate with mutagenesis studies targeting predicted interaction sites .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify key residues for binding .
Advanced: How to design analogs with improved metabolic stability?
Methodological Answer:
- Isosteric replacement : Substitute the methyl ester with a trifluoroethyl group to resist esterase cleavage.
- Deuterium incorporation : Replace labile hydrogens (e.g., α to the ester) to slow oxidative metabolism. Validate via LC-MS stability assays in liver microsomes .
Advanced: What are the compound’s stability profiles under varying conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Cyclopropane rings typically degrade above 150°C .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber vials to prevent photolysis .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Methodological Answer:
- Exotherm management : Use jacketed reactors with controlled cooling to mitigate heat generation in esterification steps .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:ester ratio) to minimize unreacted starting materials. Implement in-line FTIR for real-time monitoring .
Advanced: How to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins. Validate via Western blot or SPR .
- Pathway analysis : RNA-seq or phosphoproteomics after treatment identifies dysregulated pathways (e.g., MAPK/ERK). Compare with known cyclopropane-containing bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
